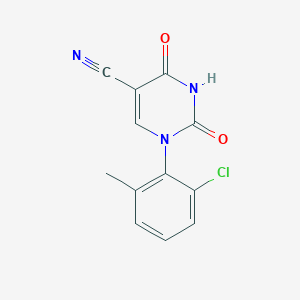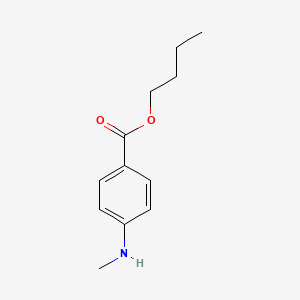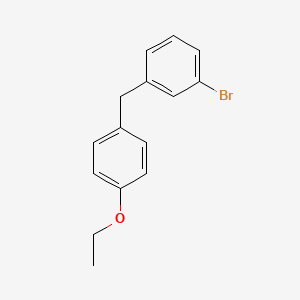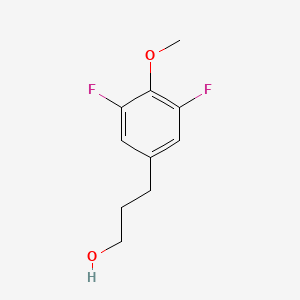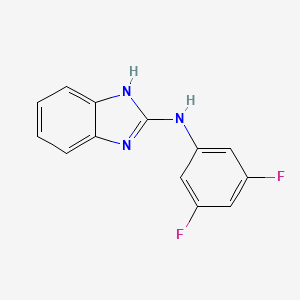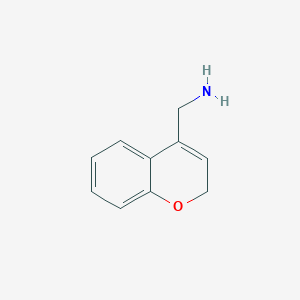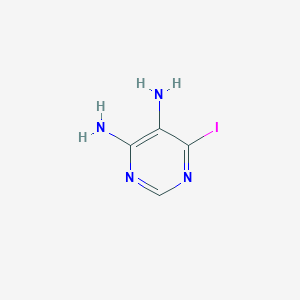![molecular formula C15H20Cl2N2O3 B8514292 (3,5-dichlorophenyl)methyl 2-[2-(methylamino)ethyl]morpholine-4-carboxylate](/img/structure/B8514292.png)
(3,5-dichlorophenyl)methyl 2-[2-(methylamino)ethyl]morpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-dichlorophenyl)methyl 2-[2-(methylamino)ethyl]morpholine-4-carboxylate is a chemical compound with the molecular formula C15H20Cl2N2O3 It is known for its unique structure, which includes a dichlorobenzyl group, a methylaminoethyl group, and a morpholine carboxylate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dichlorophenyl)methyl 2-[2-(methylamino)ethyl]morpholine-4-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the dichlorobenzyl intermediate: This step involves the chlorination of benzyl compounds to introduce the dichloro groups.
Introduction of the methylaminoethyl group: This step involves the reaction of the dichlorobenzyl intermediate with a methylaminoethyl reagent under controlled conditions.
Formation of the morpholine carboxylate group: This step involves the reaction of the intermediate compound with morpholine and carboxylation reagents to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment and catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
(3,5-dichlorophenyl)methyl 2-[2-(methylamino)ethyl]morpholine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions may result in compounds with different substituents replacing the dichloro groups.
Aplicaciones Científicas De Investigación
(3,5-dichlorophenyl)methyl 2-[2-(methylamino)ethyl]morpholine-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of (3,5-dichlorophenyl)methyl 2-[2-(methylamino)ethyl]morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Dichlorobenzyl 2-(2-aminoethyl)morpholine-4-carboxylate
- 3,5-Dichlorobenzyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)morpholine-4-carboxylate
- 3,5-Dichlorobenzyl 4-(6-ethoxy-6-oxohexanamido)piperidine-1-carboxylate
Uniqueness
(3,5-dichlorophenyl)methyl 2-[2-(methylamino)ethyl]morpholine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C15H20Cl2N2O3 |
|---|---|
Peso molecular |
347.2 g/mol |
Nombre IUPAC |
(3,5-dichlorophenyl)methyl 2-[2-(methylamino)ethyl]morpholine-4-carboxylate |
InChI |
InChI=1S/C15H20Cl2N2O3/c1-18-3-2-14-9-19(4-5-21-14)15(20)22-10-11-6-12(16)8-13(17)7-11/h6-8,14,18H,2-5,9-10H2,1H3 |
Clave InChI |
QCZAGIQUSFAPNJ-UHFFFAOYSA-N |
SMILES canónico |
CNCCC1CN(CCO1)C(=O)OCC2=CC(=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

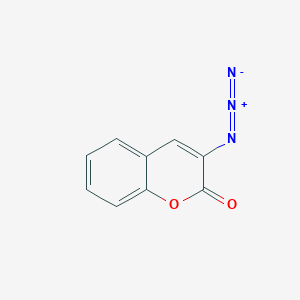
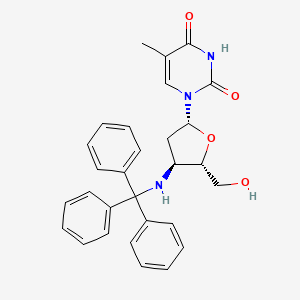
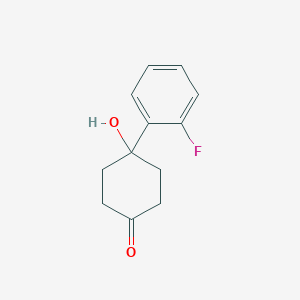
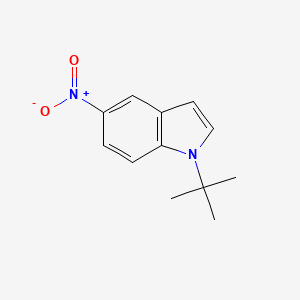
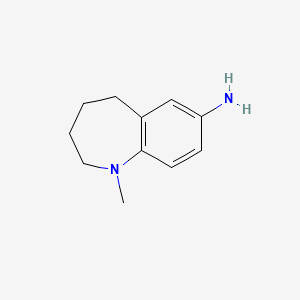
![1-[4-(1,1,2,2-Tetrafluoro-2-phenylethyl)phenyl]ethan-1-one](/img/structure/B8514245.png)
